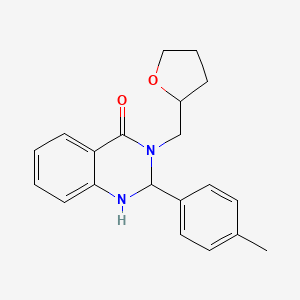
5-nitro-N,N'-bis(1-phenylethyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N,N'-bis(1-phenylethyl)isophthalamide, commonly known as NBPI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NBPI belongs to the class of nitroaromatic compounds and is known for its antibacterial, antifungal, and antitumor activities.
Mécanisme D'action
The mechanism of action of NBPI is still not fully understood. However, it is believed that NBPI exerts its antibacterial and antifungal activities by disrupting the bacterial and fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
NBPI has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. NBPI has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NBPI in lab experiments is its potent antibacterial and antifungal activities, making it a useful tool for studying bacterial and fungal infections. However, one of the limitations of using NBPI is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on NBPI. One potential area of research is its use in the treatment of bacterial and fungal infections. Another area of research is its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of NBPI and its potential toxicity.
Méthodes De Synthèse
NBPI can be synthesized using various methods, including the reaction of isophthalic acid with 1-phenylethylamine, followed by nitration of the resulting product with nitric acid. Another method involves the reaction of isophthalic acid with 1-phenylethylamine, followed by the reaction with nitrous acid to produce the nitroso intermediate, which is then reduced to NBPI using sodium dithionite.
Applications De Recherche Scientifique
NBPI has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). NBPI has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
5-nitro-1-N,3-N-bis(1-phenylethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16(18-9-5-3-6-10-18)25-23(28)20-13-21(15-22(14-20)27(30)31)24(29)26-17(2)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNLKDYUUFSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
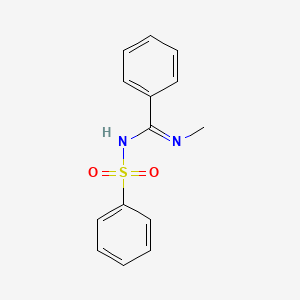
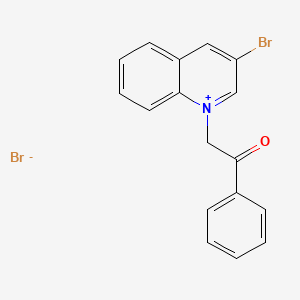
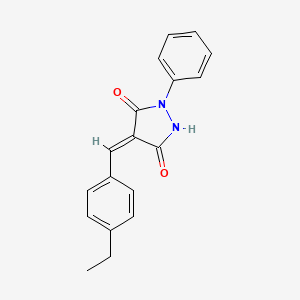
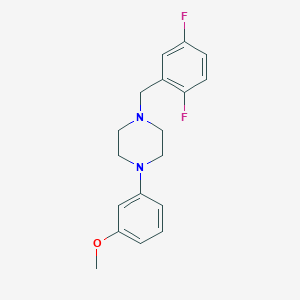
![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)

![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)

![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)

